Cimicifugoside H-2 Cimicifugoside H-2 Cimicifugoside h 2 is a triterpenoid.
Cimicifugoside H-2 is a natural product found in Actaea elata, Actaea cimicifuga, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 161097-77-4
VCID: VC21336892
InChI: InChI=1S/C35H54O10/c1-17(12-18(36)28(42)31(4,5)43)25-19(37)13-32(6)22-9-8-21-30(2,3)24(45-29-27(41)26(40)20(38)15-44-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-43H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1
SMILES: CC(CC(=O)C(C(C)(C)O)O)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C
Molecular Formula: C35H54O10
Molecular Weight: 634.8 g/mol

Cimicifugoside H-2

CAS No.: 161097-77-4

Cat. No.: VC21336892

Molecular Formula: C35H54O10

Molecular Weight: 634.8 g/mol

* For research use only. Not for human or veterinary use.

Cimicifugoside H-2 - 161097-77-4

Specification

CAS No. 161097-77-4
Molecular Formula C35H54O10
Molecular Weight 634.8 g/mol
IUPAC Name (1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one
Standard InChI InChI=1S/C35H54O10/c1-17(12-18(36)28(42)31(4,5)43)25-19(37)13-32(6)22-9-8-21-30(2,3)24(45-29-27(41)26(40)20(38)15-44-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-43H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1
Standard InChI Key SUNYLGIAMKNXMN-GLWILYKISA-N
Isomeric SMILES C[C@H](CC(=O)[C@@H](C(C)(C)O)O)[C@H]1C(=O)C[C@@]2([C@@]1(C[C@@H]([C@]34C2=CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C
SMILES CC(CC(=O)C(C(C)(C)O)O)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C
Canonical SMILES CC(CC(=O)C(C(C)(C)O)O)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C

Introduction

Chemical Identity and Structure

Cimicifugoside H-2 is a cyclolanostanol xyloside classified as a triterpenoid that can be isolated from various plant sources . It possesses a complex molecular structure with multiple stereogenic centers and functional groups contributing to its biological activity.

Physicochemical Properties

The fundamental properties of Cimicifugoside H-2 are summarized in the following table:

PropertyValue
CAS Number161097-77-4
Molecular FormulaC35H54O10
Molecular Weight634.8 g/mol
Physical StateSolid at room temperature
Density1.32±0.1 g/cm³ (20°C, 760 Torr)
Boiling Point801.0±65.0°C at 760 mmHg
Melting Point227-229°C
LogP2.046
Topological Polar Surface Area173.98
Hydrogen Bond Donors6
Hydrogen Bond Acceptors10
Rotatable Bond Count7
Heavy Atom Count45
Molecular Complexity1280
Defined Stereocenters14

This compound exhibits moderate lipophilicity (LogP = 2.046) and significant polar surface area, suggesting a balance between membrane permeability and water solubility . The presence of multiple hydrogen bond donors and acceptors indicates potential for extensive interaction with biological macromolecules, particularly proteins .

Chemical Structure

Cimicifugoside H-2's chemical structure is characterized by a complex pentacyclic backbone with a xylose moiety attached via a glycosidic bond. The systematic chemical name is (1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one . The multiple stereogenic centers contribute to its specificity in biological interactions.

Natural Sources and Isolation

Cimicifugoside H-2 is naturally found in several plant species, primarily in the Actaea (formerly Cimicifuga) genus.

Botanical Sources

The compound has been isolated from:

  • Cimicifuga foetida rhizomes

  • Actaea elata

  • Actaea cimicifuga

  • Other related species

Historical Context

The compound was first characterized in studies of Chinese crude drug "shoma" by Koeda et al. in 1995, alongside related compounds Cimicifugoside H-1 and H-5 . These studies established its structural features and laid the groundwork for subsequent research into its biological activities.

Research Methodology and Findings

Molecular Docking Studies

Researchers investigated the docking of various phytochemicals isolated from Cimicifuga foetida on different domains of the IKK1/alpha protein. Cimicifugoside H-2 demonstrated a notably high docking score on the activation loop of IKK1/alpha compared to other compounds, suggesting strong binding affinity .

Dynamic Simulation Analysis

Following the promising docking results, a dynamic simulation was conducted to evaluate the stability and nature of the interaction between Cimicifugoside H-2 and IKK1/alpha. The simulation utilized the GROningen Machine for Chemical Simulations with the GPU-enabled package (GROMACS 2020.4) and employed the CHARMM36 force field . The simulation confirmed that Cimicifugoside H-2 could function as an inhibitor of IKK1/alpha, particularly targeting its actively mutated conformation .

Simulation Parameters

The simulation was conducted under the following conditions:

  • Neutral pH

  • Protein-ligand complex enclosed in a dodecahedral cell-shaped unit

  • Solvation using single point charge (SPC) water model

  • Active conformation of IKK1/alpha with S176E and S180E mutations

Pharmacokinetic Properties

ADME Profile

The pharmacokinetic properties of Cimicifugoside H-2 were examined using computational tools like SwissADME and pkCSM to assess its drug-likeness and potential for clinical application . These analyses provided insights into:

  • Absorption characteristics

  • Distribution within biological systems

  • Metabolic pathways

  • Excretion mechanisms

  • Safety profile

Network Pharmacology

Researchers also conducted pathway enrichment analysis using Enrichr, specifically focusing on the MSigDB Hallmark 2020 pathway . Protein-protein interactions were analyzed using the STITCH database to understand how IKK1/alpha interacts with other proteins and how Cimicifugoside H-2 might affect these interactions .

Comparative Analysis with Related Compounds

Cimicifugoside H-2 belongs to a family of related compounds isolated from Cimicifuga species, including Cimicifugoside H-1 and H-5. While specific comparative data is limited in the available research, these compounds share structural similarities as cyclolanostanol xylosides but may exhibit different biological activities and potencies .

The structural uniqueness of Cimicifugoside H-2 appears to confer specific inhibitory properties against IKK1/alpha that distinguish it from other phytochemicals in the same class .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator